cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid
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Overview
Description
Cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid is a compound that combines the properties of cyclohexa-2,5-diene-1,4-dione, also known as para-benzoquinone, and 2,2,2-trifluoroacetic acid. Cyclohexa-2,5-diene-1,4-dione is a quinone derivative, known for its role in various redox reactions, while 2,2,2-trifluoroacetic acid is a strong organic acid commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline using manganese dioxide in dilute sulfuric acid. The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .
2,2,2-Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of 1,1,1-trifluoroethanol .
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hydroxyquinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dioxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with cyclohexa-2,5-diene-1,4-dione under mild conditions.
Major Products
Oxidation: Hydroxyquinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used
Scientific Research Applications
Cyclohexa-2,5-diene-1,4-dione and its derivatives have significant applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in redox reactions.
Biology: Studied for their role in biological redox processes and as potential anticancer agents.
Medicine: Investigated for their cytotoxic effects on cancer cells and potential use in chemotherapy.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
Cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical and biological processes. In biological systems, it can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. This property is exploited in its use as an anticancer agent, where it induces apoptosis in cancer cells through caspase activation and poly (ADP-ribose) polymerase (PARP) cleavage .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the substituents present in cyclohexa-2,5-diene-1,4-dione.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with enhanced bioactivity.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with significant cytotoxicity
Uniqueness
Cyclohexa-2,5-diene-1,4-dione is unique due to its ability to undergo a wide range of chemical reactions and its significant biological activity. Its derivatives have shown enhanced bioactivity, making it a promising compound for the development of new therapeutic agents .
Properties
CAS No. |
830319-96-5 |
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Molecular Formula |
C8H5F3O4 |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H4O2.C2HF3O2/c7-5-1-2-6(8)4-3-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
MXJWEHNWDPVGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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